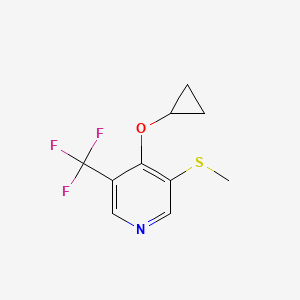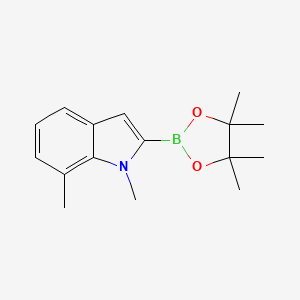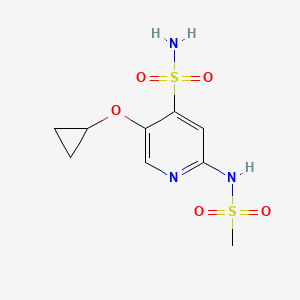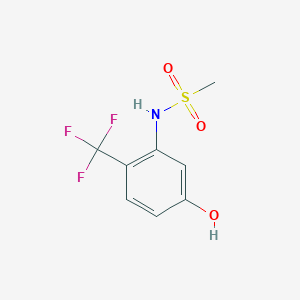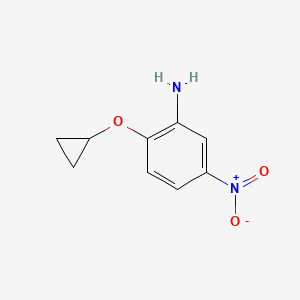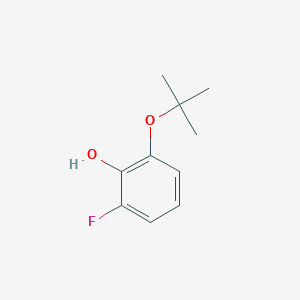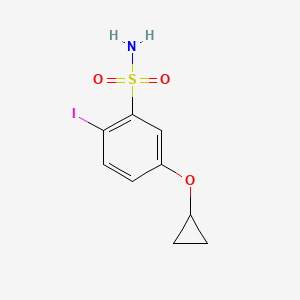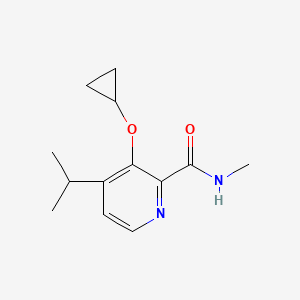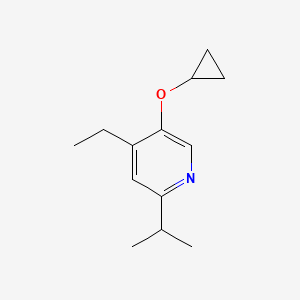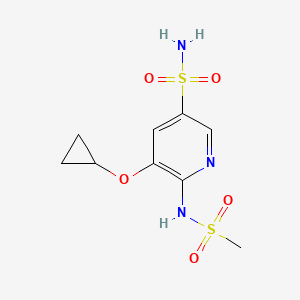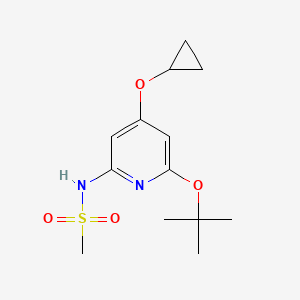
1-Cyclopropoxy-3-methyl-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-3-methyl-5-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, a methyl group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-methyl-5-(trifluoromethyl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-bromo-3-methyl-5-(trifluoromethyl)benzene with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropoxy-3-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-3-methyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-3-methyl-5-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropoxy group may contribute to the compound’s binding affinity and specificity for certain proteins or enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(trifluoromethyl)benzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.
1,3,5-Tris(trifluoromethyl)benzene: Contains three trifluoromethyl groups, leading to different chemical properties and reactivity.
1-Cyclopropoxy-3-trifluoromethyl-benzene: Similar structure but lacks the methyl group, affecting its overall reactivity and applications.
Uniqueness: 1-Cyclopropoxy-3-methyl-5-(trifluoromethyl)benzene is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H11F3O |
|---|---|
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
1-cyclopropyloxy-3-methyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-7-4-8(11(12,13)14)6-10(5-7)15-9-2-3-9/h4-6,9H,2-3H2,1H3 |
InChI-Schlüssel |
DRHKAJVCVQTHDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


